1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid
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Overview
Description
1,2-Diazaspiro[23]hex-1-ene-5-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a diazene (N=N) group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diazaspiro[23]hex-1-ene-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group to amines, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Esters, amides.
Scientific Research Applications
1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid exerts its effects is largely dependent on its chemical structure. The diazene group can interact with various molecular targets, potentially disrupting biological processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate pathways involved in cellular metabolism, signaling, and other critical functions .
Comparison with Similar Compounds
1,2-Diazaspiro[2.3]hexane-5-carboxylic acid: Lacks the ene group, resulting in different reactivity and applications.
1,2-Diazaspiro[2.3]hex-1-ene-4-carboxylic acid: Positional isomer with distinct chemical properties.
1,2-Diazaspiro[3.3]heptane-5-carboxylic acid: Larger ring size, affecting its stability and reactivity.
Uniqueness: 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid stands out due to its specific spirocyclic structure and the presence of both diazene and carboxylic acid functional groups. This combination imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCKQYOZSSOJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936311-44-2 |
Source
|
Record name | 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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